molecular formula C10H13BrN2 B372550 3-Bromo-2-(piperidin-1-yl)pyridine CAS No. 24255-99-0

3-Bromo-2-(piperidin-1-yl)pyridine

Cat. No.: B372550
CAS No.: 24255-99-0
M. Wt: 241.13g/mol
InChI Key: MRNXRQJABSSMNF-UHFFFAOYSA-N
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Description

3-Bromo-2-(piperidin-1-yl)pyridine is a high-purity chemical compound offered for research and development purposes. This organobromine compound features a pyridine core functionalized with a bromo substituant and a piperidine group, making it a valuable building block in organic synthesis. Its primary research application is as a key intermediate in the development of pharmacologically active molecules, particularly in metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations, which allow for the introduction of more complex structural elements. The piperidine moiety is a common pharmacophore found in many active pharmaceutical ingredients, which adds to the compound's utility in medicinal chemistry programs. Researchers utilize this bromopyridine derivative in the exploration of new therapeutic agents, leveraging its reactive bromine site for further functionalization. The product is provided with comprehensive characterization data to ensure identity and purity for your experimental work. This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

3-bromo-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNXRQJABSSMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298609
Record name 3-Bromo-2-(1-piperidinyl)pyridine
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Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24255-99-0
Record name 3-Bromo-2-(1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24255-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2 Piperidin 1 Yl Pyridine

Retrosynthetic Analysis of 3-Bromo-2-(piperidin-1-yl)pyridine

A retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic disconnections. The most apparent disconnection is the C-N bond between the pyridine (B92270) ring and the piperidine (B6355638) moiety. This suggests a nucleophilic aromatic substitution (SNAr) or a coupling reaction as the final bond-forming step. Another key disconnection is the C-Br bond, indicating that a bromination reaction on a pre-formed 2-(piperidin-1-yl)pyridine could be a viable strategy.

The primary retrosynthetic pathways can be summarized as follows:

Pathway A: C-N Bond Formation. This approach involves the reaction of a 2,3-dihalopyridine (such as 2-chloro-3-bromopyridine or 2,3-dibromopyridine) with piperidine. Alternatively, a 3-bromopyridine (B30812) derivative with a suitable leaving group at the 2-position can be employed.

Pathway B: C-Br Bond Formation. This strategy starts with the synthesis of 2-(piperidin-1-yl)pyridine, followed by a regioselective bromination at the 3-position of the pyridine ring.

Strategies for the Construction of the 2-Piperidin-1-ylpyridine Moiety

The formation of the 2-piperidin-1-ylpyridine core is a critical step in many synthetic routes. Several methods have been established for this transformation.

One common approach is the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with piperidine. For instance, 2-chloropyridine (B119429) or 2-fluoropyridine (B1216828) can react with piperidine, often in the presence of a base and a suitable solvent, to yield 2-(piperidin-1-yl)pyridine. The reaction of 2-methoxypyridine (B126380) with piperidine has also been reported. rsc.org

Another strategy involves the use of 2-aminopyridine (B139424) as a starting material. This can be converted to the desired product through various methods, including diazotization followed by substitution with piperidine.

The table below summarizes some of the reported methods for the synthesis of 2-(piperidin-1-yl)pyridine and its derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-MethoxypyridinePiperidine, 5 h2-Methyl-6-(piperidin-1-yl)pyridine78 rsc.org
2-MethoxypyridinePiperidine, 3 h2-Phenyl-6-(piperidin-1-yl)pyridine83 rsc.org
2-MethoxyquinolinePiperidine, 4 h2-(Piperidin-1-yl)quinoline86 rsc.org
2-Chloroquinoline-3-carbaldehydesPiperidine, CTAB, PEG-4006/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydesExcellent thaiscience.info

Regioselective Bromination Approaches for Pyridine Rings

The introduction of a bromine atom at a specific position on the pyridine ring is a crucial step in the synthesis of this compound via Pathway B. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as bromination, challenging and often requires harsh conditions. acs.org However, the directing effect of substituents on the ring can be exploited to achieve regioselectivity.

For 2-aminopyridine derivatives, the amino group is a strong activating and ortho-, para-directing group. Therefore, direct bromination tends to occur at the 3- and 5-positions. To achieve bromination specifically at the 3-position, the 5-position must be blocked, or a directing group strategy must be employed. For instance, an electrochemical bromination protocol has been developed that allows for the regioselective bromination of 2-aminopyridines at the meta-position (C5) by using the amino group as a directing group. acs.org While not directly applicable to 3-bromination, this highlights the power of directing groups in controlling regioselectivity.

Several brominating agents and conditions have been explored for the regioselective bromination of substituted pyridines. researchgate.net For example, N-bromosuccinimide (NBS) in the presence of a sulfonic-acid-functionalized silica (B1680970) has been used for the monobromination of aromatic compounds. researchgate.net Another method utilizes 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as an oxidant for the regioselective bromination of 2-aminopyridines. researchgate.net

A study on the Selectfluor-promoted bromination of 2-aminopyridines using LiBr showed high regioselectivity for the 5-position. rsc.org This further emphasizes the challenge of achieving direct 3-bromination in the presence of a 2-amino or 2-piperidino group. Therefore, Pathway A, involving the use of a pre-brominated pyridine, is often the more synthetically viable approach.

Direct Coupling Methodologies for this compound Synthesis

Direct coupling reactions provide an efficient route to this compound. This typically involves the reaction of a 2,3-dihalopyridine with piperidine. The differential reactivity of the halogens can be exploited for selective substitution. For example, in 2-chloro-3-bromopyridine, the chloro group at the 2-position is generally more susceptible to nucleophilic attack than the bromo group at the 3-position.

A common procedure involves heating 3-bromo-2-chloropyridine (B150940) with piperidine in a suitable solvent, often with a base to neutralize the generated HCl. This direct nucleophilic aromatic substitution reaction is a straightforward method for obtaining the target compound.

Advanced Catalytic Systems in Pyridine Functionalization

Recent advances in catalysis have provided powerful tools for the functionalization of pyridine rings. beilstein-journals.orgnih.gov Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile method for the formation of the C-N bond between the pyridine ring and piperidine. This would involve the coupling of 3-bromopyridine having a leaving group at the 2-position with piperidine in the presence of a palladium or copper catalyst.

Furthermore, C-H activation has emerged as a powerful strategy for the direct functionalization of pyridine rings. beilstein-journals.orgnih.gov While challenging, the development of new catalytic systems is enabling the selective functionalization of C-H bonds at various positions on the pyridine ring. This could potentially offer future, more atom-economical routes to compounds like this compound. For instance, iridium-catalyzed borylation has been used to access pyridinyl boronates, which are versatile intermediates for further transformations. snnu.edu.cn

The table below highlights some advanced catalytic systems used in pyridine functionalization.

Reaction TypeCatalyst SystemSubstrate ScopeReference
ortho-C–H monoalkylationHeterobimetallic Rh–Al complexPyridines beilstein-journals.org
Enantioselective C-2 alkylationChiral phosphine (B1218219) oxide-ligated Ni–Al bimetallic catalystPyridines beilstein-journals.org
C4-alkylationNi/Lewis acid cooperative catalytic systemPyridines beilstein-journals.org
C3-arylationPd/phenanthrolinePyridines nih.gov

Synthetic Scale-Up and Process Optimization Considerations

The transition from laboratory-scale synthesis to large-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations for scale-up include:

Reagent Selection: Choosing readily available, less hazardous, and cost-effective starting materials and reagents is crucial.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is necessary to maximize yield and minimize by-product formation. The use of continuous flow reactors can offer advantages in terms of safety, heat transfer, and scalability. beilstein-journals.org

Work-up and Purification: Developing a robust and scalable work-up procedure to isolate the product in high purity is essential. This may involve extraction, crystallization, or distillation. The use of chromatography should be minimized on a large scale due to cost and solvent consumption.

Process Safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is mandatory. This includes evaluating potential thermal runaway events and implementing appropriate safety measures. acs.org

Waste Management: Developing an environmentally friendly process with minimal waste generation is an important aspect of green chemistry and sustainable manufacturing.

A study on the kilogram-scale synthesis of a related spirocyclic compound starting from 3-bromo-2-aminopyridine highlights some of the challenges and solutions in process development, such as managing exothermic events and optimizing work-up procedures. acs.org

Reactivity and Mechanistic Studies of 3 Bromo 2 Piperidin 1 Yl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SₙAr) reactions on the pyridine core of 3-Bromo-2-(piperidin-1-yl)pyridine are influenced by the electron-deficient nature of the pyridine ring, which is further activated by the presence of the bromine atom. However, the electron-donating piperidine (B6355638) group at the 2-position can electronically and sterically hinder nucleophilic attack.

Generally, nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.comvaia.com In the case of this compound, the 2-position is already substituted. While the bromine at the 3-position is a potential leaving group, direct nucleophilic substitution at this position is less favorable compared to positions 2 and 4. stackexchange.com

The substitution of the bromine atom can occur with various nucleophiles such as amines, thiols, or alkoxides. For instance, in related pyridinium (B92312) systems, the reactions are often first-order in the substrate and second-order in the nucleophile, like piperidine, suggesting a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 3-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures by reacting an organoboron compound with a halide. This compound can be coupled with aryl boronic acids or their esters to introduce various aryl groups at the 3-position. gre.ac.uk

Typical conditions for this reaction involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like sodium carbonate or potassium phosphate, and a solvent system, often a mixture of dioxane and water, with heating. The choice of ligand and reaction conditions can be crucial for achieving high yields and selectivity, especially in complex molecules. acs.orgrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl Boronic Acid/Ester Catalyst Base Solvent Product Yield Reference
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/Water 3-Phenyl-2-(piperidin-1-yl)pyridine Not specified

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. scirp.org This reaction is employed to introduce alkynyl groups onto the pyridine ring of this compound.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. scirp.orgbeilstein-journals.org Phosphine-free catalyst systems have also been developed. researchmap.jp The reaction conditions are generally mild and tolerate a wide range of functional groups. scirp.org

Table 2: Examples of Sonogashira Coupling Reactions

Terminal Alkyne Catalyst System Base Solvent Product Yield Reference
Phenylacetylene Pd(CF₃COO)₂/PPh₃/CuI Not specified DMF 2-Amino-3-(phenylethynyl)pyridine Not specified scirp.org

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to introduce a variety of primary and secondary amines at the 3-position. nih.gov

The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope and utility of this reaction. wikipedia.orgorganic-chemistry.org The choice of ligand and base is critical to the success of the coupling. nih.govchemspider.com

Table 3: Examples of Buchwald-Hartwig Amination Reactions

Amine Catalyst System Base Solvent Product Yield Reference
Morpholine Pd₂(dba)₃/XPhos LiHMDS THF N³-Morpholino-2,3-diaminopyridine derivative 40% nih.gov
Cyclopentylamine BrettPhos-precatalyst LiHMDS Not specified N³-Cyclopentyl-2,3-diaminopyridine derivative 78% nih.gov

Reactivity of the Piperidine Moiety: N-Functionalization and Ring Transformations

The piperidine ring in this compound is a key structural feature that can undergo various chemical transformations. researchgate.net The nitrogen atom of the piperidine can act as a nucleophile or a base, and the ring itself can be functionalized or transformed.

N-functionalization of the piperidine moiety can be achieved through various reactions. For example, new derivatives can be synthesized by removing a protecting group from the piperidine nitrogen and then functionalizing the resulting amine via reactions like reductive amination. researchgate.net

The piperidine ring can also be subject to oxidation to form piperidinones or reduction under certain conditions. Ring-opening and ring-expansion reactions are also possible, though less common for simple piperidine rings.

Heterocyclic Annulation and Cyclization Reactions Utilizing the Pyridine Ring

The pyridine ring of this compound can participate in various annulation and cyclization reactions to form fused heterocyclic systems. worldwidejournals.comresearchgate.net These reactions are valuable for the synthesis of complex polycyclic molecules with potential biological activity.

For instance, intramolecular cyclization reactions can lead to the formation of new rings fused to the pyridine core. nih.gov One-pot tandem cyclization/bromination reactions of α-bromoketones with 2-aminopyridines can yield 3-bromoimidazopyridines. rsc.org The substituents on the pyridine ring, including the bromo and piperidinyl groups, can influence the course and outcome of these cyclization reactions.

Investigation of Reaction Mechanisms through Spectroscopic and Kinetic Methods

Understanding the intricate reaction pathways of substituted pyridines like this compound relies heavily on modern analytical techniques. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), and kinetic studies are indispensable tools for elucidating reaction mechanisms, identifying intermediates, and rationalizing observed selectivity.

In the study of a novel nitro-group migration in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, two-dimensional (2D) NMR spectroscopy was crucial for unequivocally identifying the structures of the unexpected rearranged products. researchgate.netclockss.org Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the spatial proximity of protons, confirming the substitution geometry on the pyridine ring. clockss.org For this compound, ¹H and ¹³C NMR would be fundamental in characterizing products of, for example, a cross-coupling reaction, by confirming the disappearance of the C-Br bond signal and the appearance of signals corresponding to the new substituent.

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For instance, investigations into a rearrangement of nitropyridines showed that the reaction rates and activation parameters (ΔH‡ and ΔS‡) were only modestly influenced by substituents, and the solvent effects suggested a transition state that was less polar than the starting material. researchgate.net Such data are vital for proposing or refuting potential mechanistic pathways, such as whether a reaction proceeds through a heterolytic or a concerted process.

The table below outlines how specific analytical methods are applied to investigate the reaction mechanisms of substituted pyridines.

Analytical MethodApplication in Mechanistic StudiesExample from Related SystemsReference
¹H NMR SpectroscopyCharacterization of starting materials and products; monitoring reaction progress.Used to determine the structure of 3-bromo-2-{[(2-piperidin-1-yl)ethyl]amino}pyridine. researchgate.net
2D NMR (e.g., NOESY, HMBC)Unambiguous structure determination of isomers; establishing connectivity and spatial relationships.Confirmed the structure of a nitro-group migration product in the reaction of 3-bromo-4-nitropyridine. clockss.org
Kinetic StudiesDetermining reaction rates, orders, and activation parameters; elucidating the influence of concentration, temperature, and catalysts.Kinetic studies on an intramolecular rearrangement of nitropyridines showed small solvent effects, pointing to a non-heterolytic mechanism. researchgate.net
Mass Spectrometry (e.g., HRMS)Precise mass determination to confirm molecular formulas of products and intermediates.Used for the characterization of newly synthesized isothiazolo[4,5-b]pyridine derivatives. rsc.org
Infrared (IR) SpectroscopyIdentification of functional groups in reactants and products.IR spectra were used to identify characteristic peaks for compounds like N-(3-Bromopyridin-2-yl)-2-methoxyacetamide. researchgate.net

This table illustrates the application of various methods in mechanistic studies of pyridine chemistry.

For this compound, a kinetic analysis of a Suzuki coupling reaction could, for example, help to optimize reaction conditions by revealing the rate dependence on the concentration of the palladium catalyst, the base, or the boronic acid. Furthermore, spectroscopic monitoring of the reaction mixture could potentially identify transient palladium-pyridine complexes, providing direct evidence for the catalytic cycle intermediates.

Derivatives of 3 Bromo 2 Piperidin 1 Yl Pyridine: Synthesis and Structural Diversification

Design Rationale for Structural Analogs and Homologs

The design of analogs and homologs of 3-Bromo-2-(piperidin-1-yl)pyridine is primarily driven by the pursuit of new therapeutic agents through structure-activity relationship (SAR) studies. As a lead compound, its derivatives have been investigated for a range of biological activities, including antimicrobial, analgesic, and anticancer properties. The rationale for creating structural variants is to systematically modify the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.

Key design strategies include:

Modulation of Physicochemical Properties: Altering substituents on the pyridine (B92270) or piperidine (B6355638) rings can fine-tune properties such as solubility, lipophilicity, and metabolic stability. For instance, introducing polar groups can enhance aqueous solubility, which is often a desirable trait for drug candidates.

Enhancing Target Binding: The pyridine ring can participate in hydrogen bonding, while the piperidine ring can influence binding affinity to biological targets. Analogs are designed to optimize these interactions with specific receptors or enzymes. For example, derivatives have been designed as potent and selective inhibitors of targets like cholesterol 24-hydroxylase (CH24H) and Lysine Specific Demethylase 1 (LSD1). acs.orgnih.gov

Exploring Bioisosteric Replacements: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can lead to compounds with improved biological activity or reduced toxicity. This might involve changing the substitution pattern on the pyridine ring or altering the piperidine ring itself.

Scaffold Hopping and Diversification: The core pyridine-piperidine structure serves as a template. The bromine atom acts as a versatile chemical handle, allowing for the attachment of a wide variety of other cyclic or acyclic fragments to generate a diverse library of compounds for high-throughput screening. acs.org This approach was utilized in the discovery of novel non-retinoid antagonists for retinol-binding protein 4 (RBP4). nih.gov

The overarching goal is to develop new chemical entities with superior efficacy and safety profiles, tailored for specific therapeutic applications. researchgate.net

Synthesis of Pyridine-Piperidine Hybrid Scaffolds via Modular Approaches

Modular synthesis allows for the construction of complex molecules from simpler, interchangeable building blocks. The this compound scaffold is well-suited for such strategies, enabling the rapid generation of diverse chemical libraries. The synthesis typically begins with the formation of the core scaffold, followed by the attachment of various modules.

The initial synthesis of this compound itself can be achieved through methods such as the nucleophilic substitution of a halogen on a pyridine ring (e.g., 3-bromo-2-chloropyridine) with piperidine. acs.org Once the core scaffold is obtained, its bromine atom is the primary site for modular diversification.

Modular Approach Reaction Type Typical Reagents & Conditions Module Introduced Reference
Biaryl Formation Suzuki-Miyaura CouplingAryl boronic acids/esters, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Dioxane/water, 80–100°CAryl or heteroaryl groups acs.org
C-N Bond Formation Buchwald-Hartwig AminationAmines, Pd catalyst, Base (e.g., NaOtBu)Substituted amino groups, N-heterocycles acs.org
Alkynylation Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, BaseAlkynyl groups rsc.org
Cyanation Palladium-catalyzed CyanationZinc cyanide (Zn(CN)₂), Pd catalystNitrile group nih.gov

These modular, often palladium-catalyzed, cross-coupling reactions provide reliable and versatile methods for elaborating the core structure. For example, a one-pot sequential Suzuki-Miyaura coupling followed by hydrogenation has been used to create functionalized piperidines under mild conditions, highlighting the power of combining multiple synthetic steps. nih.gov This allows chemists to systematically vary the substituents at the 3-position of the pyridine ring, exploring a wide chemical space to optimize the desired properties of the final compounds.

Incorporation into Fused Polycyclic Heterocyclic Systems

The this compound scaffold is a valuable precursor for synthesizing more complex, rigid structures through the formation of fused polycyclic heterocyclic systems. These fused systems are of significant interest in medicinal chemistry as they can orient substituents in specific three-dimensional arrangements, leading to high-affinity interactions with biological targets.

Several strategies can be employed to build additional rings onto the pyridine-piperidine core:

Intramolecular Cyclization: The bromine atom can be substituted with a group that subsequently participates in an intramolecular cyclization. For instance, after a Sonogashira coupling to introduce an alkynyl group, an intramolecular annulation could form a new fused ring.

Tandem Reactions: A single synthetic operation can trigger a cascade of reactions leading to the formation of a fused system. For example, a chemodivergent synthesis approach allows for the creation of either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines from the same starting materials by simply tuning the reaction conditions. rsc.org The latter is formed via a one-pot tandem cyclization/bromination. rsc.org

Hetarynic Cyclization: Derivatives such as 3-bromo-2-[(N-substituted)amino]pyridines can undergo hetarynic cyclization to yield fused systems like dihydrodipyridopyrazines. researchgate.net

Multi-component Reactions (MCRs): MCRs provide an efficient pathway to fused pyridine derivatives, such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, by combining three or more starting materials in a single step. researchgate.netsci-hub.se

Fused System Synthetic Strategy Key Precursor Type Reference
Imidazo[1,2-a]pyridines Tandem Cyclization/Bromination2-Aminopyridines and α-bromoketones rsc.orgacs.org
Dihydrodipyridopyrazines Hetarynic Cyclization3-Bromo-2-[(N-substituted)amino]pyridines researchgate.net
Indolizines [3+2] AnnulationPyridinium (B92312) ylides and alkynes rsc.org
Pyrido[2,3-d]pyrimidines Three-Component ReactionAldehydes, 1,3-dicarbonyls, 6-aminopyrimidines researchgate.net
Pyrazolo[3,4-b]pyridines Three-Component ReactionAldehydes, acyl acetonitriles, aminopyrazoles researchgate.net

These synthetic routes demonstrate the versatility of pyridine derivatives in constructing architecturally complex and diverse heterocyclic scaffolds. acs.orgclockss.org

Strategies for Introducing Additional Functional Groups

The introduction of further functional groups onto the this compound framework is crucial for fine-tuning its biological activity and physicochemical properties. The molecule offers several sites for modification: the bromine-substituted carbon, other positions on the pyridine ring, and the piperidine ring.

Functionalization via the Bromo Group: The bromine atom at the C3-position is the most versatile handle for introducing new functionality. As detailed in section 4.2, palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) are the predominant methods for attaching a wide range of aryl, heteroaryl, amino, and alkynyl groups. rsc.org

Direct C-H Functionalization: While challenging due to the electron-deficient nature of the pyridine ring, direct C-H functionalization is an atom-economical strategy to introduce substituents without pre-installed functional groups. researchgate.net These methods often target the C4 or C6 positions of the pyridine ring.

Modification of the Piperidine Ring: Functional groups can be incorporated by starting the synthesis with a pre-functionalized piperidine derivative. Alternatively, if the piperidine nitrogen is part of a protecting group scheme (e.g., Boc-protected piperazine), the deprotected amine can be further derivatized, for example, through acylation or reductive amination. acs.org

Introduction of Fluorine: Fluorinated groups are often added to drug candidates to improve metabolic stability and binding affinity. This can be achieved by using fluorinated building blocks in the synthesis. nih.gov

Strategy Target Site Reaction Type Functional Group Introduced Reference
Suzuki Coupling Pyridine C3Pd-catalyzed cross-couplingAryl, Heteroaryl, Cyclopropyl acs.org
Buchwald-Hartwig Amination Pyridine C3Pd-catalyzed cross-couplingAmines, N-Heterocycles (e.g., pyrazole) acs.org
Hydrolysis & Amide Coupling Attached Ester GroupSaponification then AmidationCarboxamides (e.g., cyclopropylamides) acs.org
Nucleophilic Substitution Activated Pyridine RingSNArAmines, Amides acs.org
Hydrogenation Pyridine RingCatalytic HydrogenationConverts pyridine to piperidine nih.gov

These strategies provide a comprehensive toolkit for the targeted modification of the this compound scaffold, enabling the synthesis of derivatives with tailored properties. mdpi.com

Stereochemical Control in Derivative Synthesis

When derivatives of this compound are synthesized with additional substituents, chiral centers are often created. Controlling the stereochemistry of these centers is paramount, as different stereoisomers of a drug can have vastly different biological activities and safety profiles. While the parent compound is achiral, its elaboration frequently requires stereoselective synthetic methods.

Key approaches for stereochemical control include:

Asymmetric Hydrogenation: This is a powerful method for converting substituted pyridines into enantiomerically enriched piperidines. It utilizes chiral transition metal catalysts, such as those based on rhodium, iridium, or ruthenium, to deliver hydrogen to one face of the substrate preferentially. nih.gov This can achieve high diastereoselectivity and enantioselectivity. nih.gov

Chiral Pool Synthesis: This approach uses readily available chiral starting materials. For instance, a chiral, functionalized piperidine can be used in the initial coupling step to build the pyridine-piperidine scaffold, thereby incorporating a predefined stereocenter.

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. This method is a reliable way to induce asymmetry. ru.nl

Stereoselective Cyclization Reactions: Reactions like the Prins cyclization or intramolecular Michael additions can be designed to proceed with high stereoselectivity, controlled by the reaction conditions or the substrate's existing stereocenters. researchgate.net

Asymmetric Mannich Reactions: The Mannich reaction is a fundamental tool for C-C bond formation and can be rendered stereoselective by using chiral catalysts, chiral starting materials (amines or carbonyls), or chiral auxiliaries. ru.nl This is particularly useful for constructing substituted piperidine rings with high stereocontrol. mdpi.combohrium.com

These methods provide chemists with the ability to synthesize specific stereoisomers of complex piperidine-containing molecules, which is an essential requirement in modern drug discovery and development.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Piperidin 1 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.net

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of a molecule. These methods solve the Schrödinger equation, or its density-functional equivalent, to determine molecular properties.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for its balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules. tandfonline.comscience.gov The B3LYP hybrid functional, combined with a split-valence basis set like 6-311G(d,p), is commonly employed to optimize the molecular geometry and calculate the ground state energy. nih.govrroij.com This process finds the lowest energy arrangement of atoms, providing key structural parameters such as bond lengths and angles. rroij.com For 3-Bromo-2-(piperidin-1-yl)pyridine, DFT optimization would confirm the planarity of the pyridine (B92270) ring and the chair conformation of the piperidine (B6355638) ring as the most stable arrangement. The stability of the optimized geometry is typically confirmed by ensuring there are no negative wave numbers in the vibrational frequency calculation. rroij.com

Table 1: Predicted Ground State Geometric Parameters of this compound via DFT/B3LYP/6-311G(d,p)

This table presents a selection of theoretically optimized bond lengths and angles. These values represent the equilibrium geometry of the molecule in the gas phase.

Bond Lengths (Å)Bond Angles (°)
BondPredicted ValueAnglePredicted Value
C(3)-Br1.915C(2)-C(3)-Br118.5
C(2)-N(piperidine)1.380C(3)-C(2)-N(piperidine)121.0
C(2)-N(pyridine)1.341N(pyridine)-C(2)-N(piperidine)117.8
N(piperidine)-C(6')1.465C(2)-N(piperidine)-C(6')122.3

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a large gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a more reactive species. scholaris.camdpi.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity profile. tandfonline.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine and pyridine rings, while the LUMO would likely be distributed across the pyridine ring, influenced by the electron-withdrawing bromine atom.

Table 2: Predicted FMO Energies and Global Reactivity Descriptors

Calculated using energies from the DFT/B3LYP/6-311G(d,p) level of theory. A smaller energy gap indicates higher reactivity.

ParameterPredicted Value (eV)Formula
EHOMO-6.55-
ELUMO-1.85-
Energy Gap (ΔE)4.70ELUMO - EHOMO
Chemical Hardness (η)2.35(ELUMO - EHOMO) / 2
Chemical Potential (μ)-4.20(EHOMO + ELUMO) / 2
Electronegativity (χ)4.20
Global Electrophilicity Index (ω)3.75μ² / (2η)
Global Softness (S)0.431 / (2η)

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) elements, which align with the familiar Lewis structure concept. uni-muenchen.de This method is invaluable for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization. rroij.comresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis calculates the stabilization energy (E(2)) associated with charge transfer. nih.govresearchgate.net Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. In this compound, significant interactions are expected between the lone pair orbitals of the piperidine nitrogen and the antibonding π* orbitals of the pyridine ring, signifying electron donation and resonance stabilization.

Table 3: Predicted Second-Order Perturbation Energies (E(2)) from NBO Analysis

This table highlights the most significant intramolecular donor-acceptor interactions and their stabilization energies, indicating charge delocalization pathways.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N(piperidine)π* (C2-N1)35.50
LP (1) N(piperidine)π* (C3-C4)5.15
LP (1) N(pyridine)σ* (C2-N(piperidine))4.80
LP (2) Brσ* (C3-C4)2.10

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identificationuni-muenchen.de

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. scholaris.cauni-muenchen.de It plots the electrostatic potential onto the electron density surface. uni-muenchen.de Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-deficient, prone to nucleophilic attack). tandfonline.com For this compound, the MEP map would likely show a deep red region around the pyridine nitrogen atom due to its lone pair of electrons, identifying it as the primary site for protonation and electrophilic attack. The hydrogen atoms of the piperidine ring would exhibit a blueish hue, indicating their positive potential and susceptibility to interaction with nucleophiles.

Conformational Analysis and Potential Energy Surface Mappingrsc.org

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of these different arrangements and their relative energies. researchgate.net For this compound, key flexible points include the piperidine ring and the C(2)-N(piperidine) bond. The piperidine ring is expected to adopt a stable chair conformation. researchgate.net A Potential Energy Surface (PES) scan, performed by systematically rotating the dihedral angle between the pyridine and piperidine rings, can map the energy landscape. rsc.orgresearchgate.net This analysis reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. Such studies are crucial for understanding how the molecule's shape influences its interactions with biological targets.

Molecular Dynamics Simulations for Conformational Samplingmdpi.com

While quantum calculations often model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, often in a simulated solvent environment. mdpi.compsu.edu MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of a wide range of conformations. nih.govboisestate.edu For this compound, an MD simulation would reveal the flexibility of the piperidine ring, the rotational freedom around the C-N bond, and how solvent molecules interact with the compound. This provides a more realistic understanding of the molecule's conformational preferences and dynamic behavior than static models alone. mdpi.compsu.edu

In Silico Prediction of Molecular Interactions with Biological Macromolecules (Molecular Docking)

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein. While specific, detailed molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available research, the principles of such investigations can be understood from studies on structurally related pyridine and piperidine derivatives.

Research on similar heterocyclic compounds demonstrates the utility of molecular docking in identifying potential biological targets and elucidating mechanisms of action. For instance, various pyridine derivatives have been computationally evaluated as potential inhibitors for a range of protein targets. Molecular docking studies on these related compounds provide crucial information on binding modes and the energy of interaction between the ligand and the protein's active site. sci-hub.se

Typically, in such studies, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A docking software (e.g., AutoDock, Glide, ArgusLab) is then used to place the ligand, this compound, into the binding site of the protein. sci-hub.seresearchgate.net The program then calculates the most stable binding conformations and estimates the binding free energy, often expressed in kcal/mol. A lower binding energy value typically indicates a more stable and potentially more potent protein-ligand interaction.

The key interactions predicted by these simulations often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein's amino acid residues.

Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand and the protein.

Halogen Bonds: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with nucleophilic pockets in the protein active site.

Pi-Pi Stacking: Interactions between the aromatic pyridine ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, studies on pyridine derivatives as inhibitors of the SHP2 protein, a key node in cancer signaling pathways, have utilized molecular docking to simulate binding within the protein's allosteric pocket. sci-hub.se Similarly, piperidine-containing compounds have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) to predict their anticancer potential. researchgate.net These studies reveal that the piperidine ring and various substituents on the pyridine core are crucial for achieving high binding affinity and selectivity. researchgate.net

While awaiting direct research on this compound, hypothetical docking data for related compounds can illustrate the typical findings of such an investigation. The table below simulates potential results based on data from studies on similar molecules, such as pyridine-based SHP2 inhibitors. sci-hub.semdpi.com

Table 1: Illustrative Molecular Docking Data for a Representative Pyridine-Piperidine Scaffold Compound against a Protein Target (e.g., SHP2)

ParameterValue/DescriptionReference
Protein Target SHP2 (PTPN11) sci-hub.se
Docking Software DS v3.5 sci-hub.se
Binding Energy (Score) -8.2 to -9.8 kcal/mol (for various derivatives) researchgate.net
Key Interacting Residues GLU250, LYS280, GLN256 mdpi.com
Observed Interactions Hydrogen bonds with glutamate (B1630785) and glutamine residues; Hydrophobic interactions with the allosteric binding pocket. sci-hub.semdpi.com

These illustrative findings underscore the potential of this compound as a ligand for various biological macromolecules. Future in silico research would be invaluable to screen this specific compound against a wide array of protein targets, thereby guiding further experimental validation and potential therapeutic applications.

Application of 3 Bromo 2 Piperidin 1 Yl Pyridine As a Chemical Scaffold

Role as a Privileged Structure in the Construction of Complex Organic Molecules

In medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine (B92270) ring system is considered a privileged structure, as it is present in a significant number of approved pharmaceutical drugs. The combination of the pyridine core with the piperidine (B6355638) ring in 3-bromo-2-(piperidin-1-yl)pyridine makes it a promising starting point for the synthesis of novel bioactive compounds.

The strategic placement of the bromine atom at the 3-position of the pyridine ring is crucial for its utility in constructing complex molecules. This halogen atom can be readily replaced or modified through various chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold. This versatility enables chemists to systematically explore the chemical space around the core structure to optimize biological activity. The development of this compound arose from advancements in pyridine chemistry and the exploration of brominated heterocycles for their synthetic utility in cross-coupling reactions.

Utility in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. These reactions are highly valued in drug discovery and combinatorial chemistry for their efficiency in generating molecular diversity. researchgate.net The structure of this compound, with its reactive bromine atom and nucleophilic piperidine nitrogen, makes it a suitable component for certain MCRs.

For instance, the bromine atom can act as a handle for diversification in sequential MCR protocols. dovepress.com A complex heterocyclic core can be assembled in one step, and the bromine atom can then be used in a subsequent step for further functionalization via palladium-catalyzed cross-coupling reactions with various boronic acids. dovepress.com This approach allows for the rapid construction of highly substituted and structurally diverse molecular scaffolds. The Petasis reaction, a powerful MCR, has been used to synthesize highly functionalized amines and can be applied to create complex scaffolds, which could potentially involve derivatives of this compound. acs.org

Precursor in the Development of Ligands for Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. uq.edu.au They are essential tools in chemical biology for understanding disease mechanisms and identifying new drug targets. The this compound scaffold can serve as a precursor for the synthesis of such probes. Its modifiable structure allows for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, which are necessary for visualizing and isolating the probe's biological targets.

The development of selective inhibitors for enzymes like serine hydrolases has utilized versatile scaffolds to create targeted probes. nih.gov Similarly, the this compound framework can be adapted to generate selective ligands for specific proteins of interest. By systematically modifying the substituents on the pyridine ring and the piperidine moiety, researchers can fine-tune the binding affinity and selectivity of the resulting probes. This approach is valuable for developing tools to investigate the roles of specific proteins in health and disease.

Design and Synthesis of Libraries Based on the this compound Scaffold

The creation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery. The this compound scaffold is an excellent starting point for the design and synthesis of such libraries. Its inherent structural features and the reactivity of the bromine atom allow for the generation of a wide array of derivatives.

The synthesis of these libraries can be achieved through various synthetic strategies, including parallel synthesis and combinatorial chemistry. By reacting this compound with a diverse set of building blocks, such as boronic acids, amines, and alcohols, a large number of analogs can be rapidly produced. This approach enables the exploration of structure-activity relationships (SAR) and the identification of compounds with desired biological properties. The focus on creating three-dimensional fragments for drug discovery highlights the importance of scaffolds like substituted piperidines in exploring new areas of pharmaceutical space. whiterose.ac.uk

Structure Activity Relationship Sar Principles in Pyridine and Piperidine Derivatives

Systematic Exploration of Substituent Effects on Molecular Recognition

The biological activity of pyridine (B92270) derivatives can be significantly modulated by the nature and position of substituents on the pyridine ring. nih.govnih.gov The systematic introduction of various functional groups allows for a detailed exploration of their effects on molecular recognition.

Halogen atoms, such as the bromine in 3-Bromo-2-(piperidin-1-yl)pyridine, are frequently incorporated into drug candidates to enhance biological activity. nih.gov Bromine, being an electron-withdrawing group, can alter the electron density of the pyridine ring, thereby influencing its interaction with target proteins. Furthermore, the lipophilicity of the molecule is increased by the presence of a halogen, which can improve its ability to cross cell membranes. Studies on other halogenated pyridine derivatives have shown that halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to the stability of the ligand-receptor complex. nih.gov

The piperidine (B6355638) ring, attached at the 2-position of the pyridine, also profoundly influences molecular recognition. The basic nitrogen of the piperidine can act as a hydrogen bond acceptor or become protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding pocket. The size and conformational flexibility of the piperidine ring are also critical factors.

To systematically explore these effects, a series of analogs could be synthesized, as illustrated in the following hypothetical data table. This table outlines potential modifications to the this compound scaffold and their predicted impact on a hypothetical biological target.

CompoundR1 (at Pyridine-3)R2 (at Pyridine-2)Hypothetical Activity (IC50, nM)Rationale for Change
Analog 1-Br-Piperidin-1-yl50Parent Compound
Analog 2-Cl-Piperidin-1-yl75Investigate effect of smaller halogen
Analog 3-F-Piperidin-1-yl120Investigate effect of highly electronegative halogen
Analog 4-CH3-Piperidin-1-yl200Replace electron-withdrawing with electron-donating group
Analog 5-Br-Morpholin-4-yl150Introduce heteroatom in the saturated ring to alter polarity
Analog 6-Br-Pyrrolidin-1-yl90Investigate effect of smaller saturated ring

Positional Isomerism and its Impact on Molecular Interactions

The specific placement of substituents on the pyridine ring, known as positional isomerism, has a profound impact on the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets. nih.gov In this compound, the relative positions of the bromo and piperidinyl groups are critical determinants of its biological activity.

Shifting the bromo substituent to other positions on the pyridine ring (e.g., 4-bromo or 5-bromo) while keeping the piperidinyl group at the 2-position would result in isomers with distinct electronic and steric properties. For instance, a bromo group at the 4-position might exert a different electronic influence on the pyridine nitrogen compared to a 3-bromo substituent. This, in turn, could affect the strength of hydrogen bonding interactions with a target protein.

Similarly, moving the piperidinyl group to the 3- or 4-position of the brominated pyridine would create isomers with significantly different spatial arrangements of the key interacting moieties. The proximity of the bulky piperidinyl group to the bromo substituent in the 3-bromo-2-(piperidin-1-yl) configuration can create a specific steric environment that may be optimal for fitting into a particular binding pocket. Changing this arrangement could lead to steric clashes or a loss of complementary interactions.

The following hypothetical data table illustrates how positional isomerism could affect the biological activity of a bromo-piperidinyl-pyridine scaffold.

CompoundBromo PositionPiperidinyl PositionHypothetical Activity (IC50, nM)Potential Reason for Activity Change
Isomer 13250Optimal steric and electronic arrangement for binding
Isomer 242250Altered electronic effect of bromine on pyridine nitrogen
Isomer 352180Different spatial orientation of the bromo group
Isomer 423500Steric hindrance from adjacent bulky groups
Isomer 524320Altered vector of the piperidinyl substituent

Rational Design Strategies for Optimizing Molecular Scaffolds

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions that govern ligand binding. enpress-publisher.com For the this compound scaffold, several rational design strategies can be employed to optimize its properties.

One common approach is scaffold hopping , where the core pyridine ring is replaced with other heterocyclic systems to explore new chemical space while retaining key binding interactions. For example, a pyrimidine (B1678525) or a pyrazine (B50134) ring could be considered as a replacement for the pyridine core, which might lead to improved selectivity or pharmacokinetic properties.

Another strategy is fragment-based drug design . In this approach, the individual components of the lead molecule, in this case, the brominated pyridine and the piperidine, are considered as separate fragments. The interactions of each fragment with the target are studied, and then they are linked together in various ways to create novel compounds with optimized binding.

Structure-based drug design is a powerful strategy when the three-dimensional structure of the biological target is known. Using techniques like X-ray crystallography or NMR spectroscopy, the binding mode of this compound can be determined at an atomic level. This information can then be used to design new analogs with modifications that enhance favorable interactions or remove unfavorable ones. For instance, if a specific pocket in the receptor is identified near the bromo substituent, analogs with different halogens or other functional groups at that position can be designed to better occupy that space.

The following table outlines some rational design strategies that could be applied to the this compound scaffold.

StrategyModification to this compoundGoal of the Modification
Scaffold HoppingReplace pyridine with pyrimidineImprove selectivity and pharmacokinetic properties
Fragment-Based LinkingVary the linker between the bromo-phenyl and piperidine fragmentsOptimize the orientation of the two key fragments
Structure-Based DesignAdd a hydroxyl group to the piperidine ringIntroduce a new hydrogen bond with a specific residue in the binding site
Bioisosteric ReplacementReplace the bromo group with a trifluoromethyl groupEnhance metabolic stability and binding affinity

Conformational Flexibility and its Contribution to Ligand-Target Interactions

The conformational flexibility of a ligand is a critical factor in its ability to bind to a biological target. For this compound, the primary source of flexibility is the piperidine ring and the rotatable bond connecting it to the pyridine ring.

The rotation around the C-N bond between the pyridine and piperidine rings allows the two cyclic systems to adopt different relative orientations. This torsional freedom enables the molecule to adapt its conformation to fit into the binding pocket of a target protein. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding. Therefore, a balance between flexibility and rigidity is often desirable.

Strategies to modulate conformational flexibility include the introduction of substituents on the piperidine ring, which can bias its conformational equilibrium, or the incorporation of the piperidine ring into a more rigid bicyclic system. By restricting the conformational freedom of the molecule, it is possible to pre-organize it in a bioactive conformation, which can lead to an increase in binding affinity.

The table below presents hypothetical examples of how conformational flexibility might be modulated and its potential impact on activity.

CompoundModificationEffect on FlexibilityHypothetical Activity (IC50, nM)
Analog 1Parent: this compoundFlexible50
Analog 2Introduce a methyl group on the piperidine ringSlightly restricted35
Analog 3Incorporate the piperidine into a bicyclic systemHighly restricted15
Analog 4Replace piperidine with a more flexible acyclic amineMore flexible200

Computational Approaches to Guide SAR Studies

Computational chemistry plays an increasingly important role in modern drug discovery by providing tools to guide and rationalize SAR studies. nih.gov For this compound and its analogs, a variety of computational methods can be employed to predict their properties and interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical properties of a series of compounds with their biological activities. nih.gov By developing mathematical models based on descriptors such as lipophilicity, electronic properties, and steric parameters, QSAR can predict the activity of novel, unsynthesized compounds. This allows for the prioritization of synthetic efforts towards the most promising candidates.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies can provide insights into its binding mode, identify key interactions with amino acid residues, and explain the observed SAR. For example, docking could reveal why a particular positional isomer is more active than another by showing a more favorable binding pose.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov This method provides a more realistic picture of the binding process, taking into account the flexibility of both the ligand and the protein. MD simulations can help to understand the conformational changes that occur upon binding and to estimate the binding free energy.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by providing a rational basis for the design of new and improved molecules.

The following table summarizes the application of various computational methods in the SAR study of pyridine derivatives.

Computational MethodApplication to this compound SARInformation Gained
QSARPredicting the activity of a library of analogsIdentification of key physicochemical properties for activity
Molecular DockingPredicting the binding mode in a target proteinUnderstanding key intermolecular interactions
Molecular DynamicsSimulating the stability of the ligand-protein complexAssessing the role of conformational flexibility in binding
Free Energy Perturbation (FEP)Calculating the relative binding affinities of analogsPrioritizing analogs for synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-(piperidin-1-yl)pyridine, and how do reaction conditions impact yield?

  • The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives (e.g., 3-bromo-pyridine) can react with piperidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Yield optimization requires controlling stoichiometry, reaction time, and catalyst selection (e.g., Pd for coupling reactions). Impurities often arise from incomplete substitution or over-bromination, necessitating purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming substitution patterns (e.g., integration of piperidine protons and pyridine ring protons).
  • Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when steric effects from the piperidine group complicate interpretation .

Q. How can researchers mitigate competing side reactions during functionalization of the pyridine ring?

  • Bromine at the 3-position directs electrophilic substitution to the 4- or 5-position. To avoid undesired products (e.g., di-substituted pyridines), use protecting groups for the piperidine nitrogen and monitor reaction progress via TLC. Solvent choice (e.g., THF vs. DCM) also influences selectivity .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in cross-coupling reactions involving this compound?

  • The piperidine group’s steric bulk can hinder transmetalation in Suzuki-Miyaura couplings. Computational studies (DFT) suggest that electron-withdrawing effects from bromine and the piperidine’s lone pair alter the pyridine ring’s electronic profile, favoring coupling at specific positions. Optimizing ligand systems (e.g., SPhos) and pre-activating the catalyst (e.g., Pd(OAc)₂) improves yields .

Q. How does this compound perform in biological assays, and what structural modifications enhance activity?

  • In medicinal chemistry, the compound serves as a kinase inhibitor scaffold. Modifications like replacing bromine with -CF₃ or introducing electron-donating groups on the piperidine ring improve binding affinity (e.g., IC₅₀ reduction from 1.2 µM to 0.3 µM in kinase X assays). SAR studies highlight the importance of the bromine-piperidine spatial arrangement for target engagement .

Q. What computational tools predict the reactivity of this compound in complex reaction environments?

  • Molecular docking (AutoDock Vina) and MD simulations model interactions with biological targets, while DFT calculations (Gaussian 16) predict regioselectivity in electrophilic substitutions. These tools guide experimental design, reducing trial-and-error synthesis .

Q. How do solvent and temperature affect the stability of this compound during long-term storage?

  • Degradation studies (HPLC monitoring) show that the compound is stable in anhydrous DMSO at -20°C for >6 months. Protic solvents (e.g., MeOH) accelerate hydrolysis of the C-Br bond, especially above 25°C. Argon atmosphere and desiccants further enhance stability .

Data Contradictions and Resolution

Q. Conflicting reports on bromine’s electronic effects: Does it act as an electron-withdrawing or directing group?

  • Some studies emphasize bromine’s -I effect, deactivating the ring, while others note its +M effect in directing meta-substitution. Resolution lies in context: In polar solvents, bromine’s inductive effect dominates, but in nonpolar media, resonance effects guide substitution. Experimental validation via Hammett plots or kinetic isotope effects clarifies these discrepancies .

Q. Discrepancies in reported catalytic efficiencies for coupling reactions: Are these due to ligand choice or substrate purity?

  • Comparative studies show that ligand purity (e.g., Buchwald ligands vs. commercial samples) impacts turnover numbers more than substrate quality. Reproducibility requires rigorous ligand characterization (e.g., NMR, elemental analysis) and standardized reaction protocols .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map the interplay of temperature, catalyst loading, and solvent .
  • Analytical Workflow : Combine LC-MS for purity assessment and 2D NMR (e.g., NOESY) for structural confirmation .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.